Sclareol Diacetate
CAS No.:
Cat. No.: VC17980947
Molecular Formula: C7H15NO4
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO4 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | (3S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol |
| Standard InChI | InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4?,5?,6-,7?/m0/s1 |
| Standard InChI Key | AAKDPDFZMNYDLR-NDTYDCLXSA-N |
| Isomeric SMILES | CN1CC(C([C@H](C1CO)O)O)O |
| Canonical SMILES | CN1CC(C(C(C1CO)O)O)O |
Introduction
Chemical and Physical Properties
Sclareol Diacetate (C₂₄H₄₀O₄) is a white to off-white crystalline solid with a molecular weight of 392.57 g/mol . Its physical and spectroscopic properties are summarized in Table 1.
Table 1: Physicochemical Properties of Sclareol Diacetate
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₄₀O₄ |
| Molecular Weight | 392.57 g/mol |
| Melting Point | 70–76°C |
| Solubility | Slight in chloroform, ethyl acetate |
| Storage Conditions | Refrigerator (2–8°C) |
The compound’s low solubility in aqueous media and moderate solubility in organic solvents like chloroform reflect its lipophilic nature, a trait common to diterpenoids. This property influences its pharmacokinetic behavior and suitability for specific drug formulations.
Synthesis and Derivatives
Sclareol Diacetate is synthesized via acetylation of sclareol, a process that involves reacting sclareol with acetyl chloride in the presence of N,N-dimethylaniline as a catalyst in dichloromethane . This reaction selectively acetylates both hydroxyl groups of sclareol, yielding the diacetate derivative. Microwave-assisted synthesis methods have been explored for related diterpenoid derivatives, though specific protocols for Sclareol Diacetate remain underreported .
Notably, the acetylation of sclareol’s hydroxyl groups significantly alters its bioactivity. For instance, while sclareol exhibits antischistosomal activity (IC₅₀ = 12.3–19.3 μM against Schistosoma mansoni), its diacetylated counterpart (referred to as compound 3 in one study) demonstrated complete loss of potency (IC₅₀ > 25 μM) . This contrast underscores the critical role of free hydroxyl groups in mediating sclareol’s antiparasitic effects.
Pharmacological Activities
Anticancer Applications
Sclareol Diacetate serves as a key intermediate in synthesizing (E)-Labd-13-ene-8,15-diol derivatives, which exhibit pronounced anticancer activity. In a seminal study by Kim et al. (2013), Sclareol Diacetate-derived compounds inhibited the growth of murine leukemia P388 cell lines at nanomolar concentrations . Although the exact mechanism remains unelucidated, preliminary data suggest that these derivatives interfere with cell cycle progression and induce apoptosis through mitochondrial pathways .
Biological Evaluation in Disease Models
Inactivity in Antischistosomal Assays
In a 2019 study evaluating labdane diterpenoids against Schistosoma mansoni, Sclareol Diacetate (compound 3) was screened alongside sclareol and 13 derivatives . While sclareol showed potent activity (IC₅₀ = 5.0–19.3 μM), the diacetate form exhibited no measurable effect on schistosomula motility or phenotype (IC₅₀ > 25 μM) (Table 2).
Table 2: Comparative Bioactivity of Sclareol and Sclareol Diacetate
| Compound | Schistosomula IC₅₀ (μM) | HepG2 CC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Sclareol | 12.3–19.3 | 74.1 | 3.8–13.5 |
| Sclareol Diacetate | >25 | >100 | N/A |
This stark contrast highlights the necessity of free hydroxyl groups for antischistosomal activity, as acetylation likely impedes target engagement or metabolic activation.
Cytotoxicity Profile
Sclareol Diacetate exhibits low cytotoxicity in human HepG2 cells (CC₅₀ > 100 μM), suggesting a favorable safety profile for further development . This contrasts with sclareol, which showed moderate hepatotoxicity (CC₅₀ = 74.1 μM) .
Structure-Activity Relationships
The bioactivity disparity between sclareol and its diacetate derivative provides critical insights into structure-activity relationships (SAR). Key observations include:
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Hydroxyl Group Criticality: Acetylation of sclareol’s hydroxyl groups abolishes antischistosomal activity, implying these groups participate in hydrogen bonding or electrostatic interactions with parasitic targets .
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Lipophilicity Trade-offs: While increased lipophilicity (via acetylation) may enhance membrane permeability, it could also reduce solubility or alter metabolism, negating potential benefits .
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Selective Bioactivation: The retained anticancer activity of Sclareol Diacetate-derived compounds suggests enzymatic deacetylation in mammalian systems, reactivating the parent diterpenol .
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